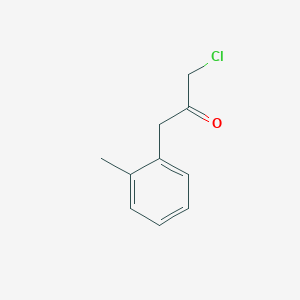

1-Chloro-3-(2-methylphenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVGLKYQYWYFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 2 Methylphenyl Propan 2 One and Analogous Structures

Direct Synthesis Approaches to the 1-Chloro-3-(2-methylphenyl)propan-2-one Scaffold

Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. One common strategy involves the Friedel-Crafts acylation of an aromatic ring with a suitable acyl halide or anhydride, followed by halogenation.

For the synthesis of this compound, a plausible direct route would involve the reaction of 2-methylphenylacetyl chloride with a chloromethylating agent. However, literature detailing this specific direct one-pot synthesis is scarce. More commonly, the synthesis is approached in a stepwise fashion, which is covered in the subsequent sections. The synthesis of analogous aryl propanones often begins with the corresponding aryl acetic acid or its derivatives, which are then elaborated to form the propanone backbone before the introduction of the halogen.

Precursor-Based Synthesis Routes to this compound

These routes involve the synthesis of an intermediate precursor molecule that already contains the core carbon skeleton, which is then converted to the final chlorinated ketone.

Strategies Involving 3-(2-Methylphenyl)propanoic Acid Derivatives

A well-established method for preparing ketones is from carboxylic acid derivatives. In this approach, 3-(2-methylphenyl)propanoic acid would serve as the key starting material. The carboxylic acid can be converted into a more reactive species, such as an acid chloride or an ester, which can then react with an organometallic reagent or undergo other transformations to yield the corresponding ketone, 1-(2-methylphenyl)propan-2-one.

The general pathway is as follows:

Activation of Carboxylic Acid: 3-(2-methylphenyl)propanoic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Ketone Formation: The resulting acid chloride can be reacted with an appropriate organometallic reagent. However, for a methyl ketone, a more common route is the reaction with diazomethane (B1218177) to form a diazoketone, which is then treated with HCl to yield the α-chloroketone. Alternatively, the acid chloride can be converted to the ketone, which is then halogenated as described in section 2.2.3.

Condensation Reactions Utilizing Chloroacetone (B47974) Derivatives and Aryl Aldehydes

Aldol condensation reactions provide a powerful tool for forming carbon-carbon bonds. researchgate.net In the context of synthesizing α-chloroketones, a crossed-aldol condensation between an aryl aldehyde (like 2-methylbenzaldehyde) and a chloroacetone derivative could theoretically be employed.

The reaction would proceed via the formation of an enolate from chloroacetone, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde (B42018). This is followed by dehydration to yield an α,β-unsaturated chloroketone. Subsequent reduction of the double bond would lead to the desired saturated α-chloroketone. The choice of base and reaction conditions is critical to favor the desired crossed-condensation product and avoid self-condensation of the chloroacetone. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 2-Methylbenzaldehyde | Chloroacetone | Crossed-Aldol Condensation | 1-Chloro-3-(2-methylphenyl)prop-1-en-2-one |

Halogenation of Propanone Derivatives

The most common and direct method for synthesizing α-haloketones is the halogenation of a parent ketone. researchgate.net In this case, the precursor would be 3-(2-methylphenyl)propan-2-one. This precursor can be synthesized through various standard methods, such as the Aldol condensation between 2-methylbenzaldehyde and acetone (B3395972) followed by reduction. google.com

Once the parent ketone is obtained, it can be chlorinated at the α-position. Common chlorinating agents include:

Sulfuryl chloride (SO₂Cl₂): Often used for the selective monochlorination of ketones.

N-Chlorosuccinimide (NCS): A milder chlorinating agent, often used with an acid catalyst.

Chlorine gas (Cl₂): Can be used but may lead to polychlorination if not carefully controlled.

The reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. The enol form of 3-(2-methylphenyl)propan-2-one attacks the electrophilic chlorine source to yield this compound. The regioselectivity of the halogenation is governed by the stability of the enol intermediate.

| Precursor Ketone | Halogenating Agent | Typical Conditions |

| 3-(2-methylphenyl)propan-2-one | Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) |

| 3-(2-methylphenyl)propan-2-one | N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., p-TsOH) |

| Aromatic methyl ketones | Oxone® / Sodium Bromide | Aqueous Methanol |

Table data based on general halogenation methods. researchgate.net

Advanced Synthetic Techniques for this compound Formation

Modern synthetic chemistry offers more sophisticated methods for constructing specific chemical bonds, which can be applied to the synthesis of the target molecule.

Catalytic Strategies in the Formation of Carbon-Carbon Bonds

Advanced catalytic methods, particularly those involving transition metals like palladium or nickel, are powerful for forming C-C bonds. icmpp.ro These cross-coupling reactions can be adapted to synthesize the ketone precursor, 3-(2-methylphenyl)propan-2-one.

For instance, a Negishi or Suzuki coupling could be employed:

Suzuki Coupling: The reaction of an aryl boronic acid (e.g., 2-methylphenylboronic acid) with a halo-propanone derivative (e.g., bromoacetone) in the presence of a palladium catalyst and a base.

Negishi Coupling: The coupling of an organozinc reagent (e.g., 2-methylbenzylzinc chloride) with an acyl chloride (e.g., chloroacetyl chloride).

These catalytic methods offer high efficiency and functional group tolerance. icmpp.ro Once the parent ketone is formed, it can be halogenated as described previously. The development of catalytic enantioselective methods also opens up the possibility of producing chiral α-haloketones, which are valuable building blocks in asymmetric synthesis. rsc.org

| Coupling Reaction | Aryl Partner | Propanone Partner | Catalyst System (Example) |

| Suzuki Coupling | 2-Methylphenylboronic acid | Bromoacetone | Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Negishi Coupling | 2-Methylbenzylzinc chloride | Chloroacetyl chloride | Pd(PPh₃)₄ or NiCl₂(dppe) |

Transition Metal Catalysis (e.g., Palladium-Mediated Cross-Coupling Reactions)

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, their application in the direct synthesis of α-chloroketones through α-chlorination is not a commonly reported strategy. More frequently, α-chloroketones serve as electrophilic partners in palladium-catalyzed reactions, such as the α-arylation of ketones, esters, and amides. For instance, palladium complexes with specialized ligands have been shown to effectively couple aryl halides with ketone enolates to form α-aryl ketones.

However, a direct palladium-catalyzed α-chlorination of a ketone like 3-(2-methylphenyl)propan-2-one is less conventional. Conceptually, such a reaction might involve the formation of a palladium enolate followed by a reaction with a chlorine source. Challenges in this approach include the potential for competitive side reactions and the development of a suitable catalytic cycle. Research in palladium catalysis has extensively focused on the α-arylation of carbonyl compounds, which proceeds via the coupling of an enolate with an aryl halide. While this does not directly yield an α-chloroketone, it highlights the capability of palladium to mediate reactions at the α-position of ketones.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including the synthesis of α-chloroketones. These methods often rely on the formation of enamine or enolate intermediates from the parent ketone or aldehyde in the presence of a chiral amine catalyst.

One prominent strategy is the use of chiral primary or secondary amines, such as derivatives of proline or cinchona alkaloids, to catalyze the reaction between a ketone and an electrophilic chlorine source like N-chlorosuccinimide (NCS). The catalyst reacts with the ketone to form a chiral enamine, which then attacks the chlorinating agent in a stereocontrolled manner. Subsequent hydrolysis releases the α-chloroketone and regenerates the catalyst. This approach has been successfully applied to the α-chlorination of aldehydes and, in some cases, ketones. For ketones, achieving high enantioselectivity can be challenging. acs.orgnih.gov

Recent advancements have demonstrated the highly enantioselective direct organocatalytic α-chlorination of ketones. pitt.edu For example, the use of chiral aminocatalysts can provide optically active α-chloro ketones in good yields and with high enantiomeric excess. Another approach involves the use of chiral phase-transfer catalysts to facilitate the chlorination of β-keto esters, which are structurally related to the target compound. acs.org Furthermore, a mechanistically distinct approach utilizes a chiral thiourea (B124793) catalyst for the enantioconvergent chlorination of racemic α-keto sulfonium (B1226848) salts with sodium chloride, providing access to highly enantioenriched acyclic α-chloro ketones. nih.gov

Stereoselective Synthesis Considerations for Related Chiral α-Chloroketones

The development of stereoselective methods for the synthesis of chiral α-chloroketones is of significant interest due to the importance of these compounds as building blocks in medicinal chemistry. A key consideration in these syntheses is the control of the newly formed stereocenter at the α-carbon.

Organocatalysis has been a particularly fruitful area for the development of stereoselective α-chlorination reactions. Chiral amine catalysts, by forming chiral enamines, can effectively shield one face of the intermediate, leading to a preferential attack of the chlorinating agent from the less hindered side. The choice of catalyst, solvent, and chlorinating agent can all influence the degree of stereoselectivity. For instance, hybrid amide-based Cinchona alkaloids have been employed as phase-transfer catalysts for the highly enantioselective α-chlorination of β-keto esters, achieving up to 97% enantiomeric excess (ee). acs.org

Another important consideration is the potential for racemization of the α-chloro ketone product under the reaction conditions. The acidity of the remaining α-proton can lead to enolization and loss of stereochemical integrity. Therefore, mild reaction conditions and careful control of the reaction time are often necessary to preserve the enantiopurity of the product.

For acyclic α-chloro ketones, a notable method involves the use of a chiral thiourea catalyst in a phase-transfer system. nih.gov This approach allows for the dynamic kinetic resolution of racemic α-keto sulfonium salts, leading to the formation of the desired α-chloro ketone with high enantioselectivity. This method is particularly advantageous as it starts from a racemic mixture and converges to a single enantiomer of the product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound and its analogs. Key parameters that are typically varied include the choice of catalyst, chlorinating agent, solvent, base (if required), temperature, and reaction time.

In organocatalytic α-chlorination reactions, the structure of the catalyst plays a pivotal role. Screening of different catalysts is often the first step in the optimization process. For example, in the chlorination of β-keto esters, various hybrid Cinchona alkaloid derivatives were tested to identify the most effective catalyst for high enantioselectivity. acs.org

The choice of the chlorinating agent is also critical. N-chlorosuccinimide (NCS) is a commonly used, mild, and solid chlorinating agent. Other reagents, such as p-toluenesulfonyl chloride, have also been employed. pitt.edu The reactivity of the chlorinating agent can affect both the reaction rate and the selectivity.

Temperature is another key variable. Lowering the temperature can often enhance the enantioselectivity of a reaction by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. However, this may also lead to a decrease in the reaction rate. Therefore, a balance must be found to achieve both good selectivity and a reasonable reaction time.

The following table summarizes the optimization of reaction conditions for the α-chlorination of a β-keto ester, which provides insights into the factors that would be important for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the α-Chlorination of a β-Keto Ester

| Entry | Catalyst (mol%) | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Catalyst A (0.5) | NCS | KF | Toluene | 25 | 5 | 99 | 78 |

| 2 | Catalyst A (0.5) | NCS | KF | Toluene | 0 | 5 | 99 | 82 |

| 3 | Catalyst A (0.5) | NCS | KF | Toluene | -20 | 10 | 99 | 88 |

| 4 | Catalyst B (0.5) | NCS | KF | Toluene | 0 | 5 | 99 | 92 |

| 5 | Catalyst B (0.5) | NCS | K2CO3 | Toluene | 0 | 5 | 95 | 85 |

| 6 | Catalyst B (0.5) | NCS | KF | CH2Cl2 | 0 | 15 | 90 | 89 |

Data is illustrative and based on findings for analogous structures. acs.org

This systematic optimization of reaction parameters is essential for developing a robust and efficient synthesis of this compound with high yield and, if desired, high stereoselectivity.

Chemical Reactivity and Transformation Pathways of 1 Chloro 3 2 Methylphenyl Propan 2 One

Nucleophilic Substitution Reactions Involving the Carbon-Chlorine Bond

The halogen on an α-halo ketone is exceptionally reactive in S\N2 displacement reactions compared to typical alkyl halides. libretexts.orgjove.com The inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it a prime target for nucleophiles. nih.gov S\N1 reactions are generally unfavorable for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position. jove.com

1-Chloro-3-(2-methylphenyl)propan-2-one can react with various oxygen-containing nucleophiles, such as alkoxides and phenoxides, to form ethers. This type of reaction is a variation of the Williamson ether synthesis, a widely used method for preparing symmetrical and asymmetrical ethers. libretexts.orgwikipedia.org In this process, an alkoxide ion acts as the nucleophile and displaces the chloride ion from the α-carbon via an S\N2 mechanism. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out by first preparing the alkoxide from an alcohol using a strong base like sodium hydride (NaH), followed by the addition of the α-halo ketone. libretexts.org The use of primary alkyl halides (or in this case, a reactive α-chloro ketone) is preferred to minimize competing elimination reactions. masterorganicchemistry.com

| Nucleophile | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Methoxide (B1231860) | Sodium methoxide (CH₃ONa) | 1-Methoxy-3-(2-methylphenyl)propan-2-one | Methanol (solvent), Room Temperature |

| Phenoxide | Sodium phenoxide (C₆H₅ONa) | 1-Phenoxy-3-(2-methylphenyl)propan-2-one | Acetone (B3395972) (solvent), Reflux |

| Acetate (B1210297) | Sodium acetate (CH₃COONa) | 1-Oxo-3-(2-methylphenyl)propan-2-yl acetate | Dimethylformamide (DMF), 80°C |

The electrophilic α-carbon of this compound readily reacts with nitrogen-based nucleophiles like ammonia (B1221849), primary amines, and secondary amines. wikipedia.orglibretexts.org These reactions provide a direct pathway for the synthesis of α-amino ketones and related derivatives. The reaction with ammonia or a primary amine can be used to introduce a primary or secondary amino group, respectively, by displacing the chloride ion. libretexts.org These synthesis methods are valuable for creating precursors to more complex nitrogen-containing molecules and various heterocyclic compounds. wikipedia.org For instance, the reaction of α-halo ketones with thioamides or thioureas is a key step in the synthesis of thiazoles. wikipedia.org

| Nucleophile | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Ammonia | Aqueous Ammonia (NH₃) | 1-Amino-3-(2-methylphenyl)propan-2-one | Ethanol (solvent), Sealed tube, 100°C |

| Aniline | Aniline (C₆H₅NH₂) | 1-(Phenylamino)-3-(2-methylphenyl)propan-2-one | Triethylamine (base), Acetonitrile, Reflux |

| Azide (B81097) | Sodium azide (NaN₃) | 1-Azido-3-(2-methylphenyl)propan-2-one | Aqueous acetone, Room Temperature |

Carbon-based nucleophiles, such as cyanide ions or enolates, can also attack the α-carbon of this compound to form new carbon-carbon bonds. The reaction with sodium cyanide, for example, introduces a nitrile group, extending the carbon chain and providing a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. libretexts.org Alkylation with enolates is another important transformation, allowing for the construction of more complex ketone structures.

Reactions at the Ketone Carbonyl Group of this compound

The carbonyl group of this compound is an electrophilic center and can undergo nucleophilic addition reactions, which are characteristic of ketones. chemistrysteps.com These reactions include reduction to an alcohol and condensation with amine derivatives to form imines and hydrazones.

The ketone functional group in this compound can be selectively reduced to a secondary alcohol, yielding 1-Chloro-3-(2-methylphenyl)propan-2-ol. biosynth.com This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing ketones and aldehydes without affecting other functional groups like the carbon-chlorine bond under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although they may lead to side reactions, including the potential reduction of the chloro group.

Like other ketones, this compound reacts with primary amines (R-NH₂) in a condensation reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by a weak acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org

Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. wikipedia.orgictp.it This reaction follows a similar mechanism to imine formation. ictp.it The formation of imines and hydrazones is a reversible process. masterorganicchemistry.comlibretexts.org

| Reagent | Product Class | Product Name | Conditions |

|---|---|---|---|

| Methylamine (CH₃NH₂) | Imine | 1-Chloro-N-methyl-3-(2-methylphenyl)propan-2-imine | Mild acid catalyst (e.g., acetic acid), Toluene, Dean-Stark trap |

| Hydrazine (H₂NNH₂) | Hydrazone | (1-Chloro-3-(2-methylphenyl)propan-2-ylidene)hydrazine | Ethanol, Reflux |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | This compound phenylhydrazone | Ethanol, Acetic acid (catalyst), Room Temperature |

Reactions Leading to Oxirane Formation via Carbonyl Functionalization

The carbonyl group of this compound is a key site for reactions that lead to the formation of three-membered heterocyclic rings known as oxiranes (or epoxides). A primary method for this transformation is the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction utilizes sulfur ylides to convert ketones and aldehydes into their corresponding epoxides. nrochemistry.com

The mechanism involves the initial nucleophilic attack of the sulfur ylide, such as dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), on the electrophilic carbonyl carbon of the ketone. wikipedia.org This addition forms a betaine (B1666868) intermediate. Subsequently, an intramolecular nucleophilic substitution occurs where the oxygen anion displaces the dimethyl sulfide (B99878) group, which is an excellent leaving group, resulting in the formation of the oxirane ring. wikipedia.orgnrochemistry.com

When this compound is subjected to these conditions, the reaction yields 2-(chloromethyl)-2-(2-methylbenzyl)oxirane. The process is efficient for creating the strained epoxide ring from the ketone precursor.

Table 1: Oxirane Formation via Johnson-Corey-Chaykovsky Reaction

| Substrate | Reagent | Base | Product |

| This compound | Trimethylsulfonium iodide ((CH₃)₃S⁺I⁻) | Sodium hydride (NaH) | 2-(chloromethyl)-2-(2-methylbenzyl)oxirane |

| This compound | Trimethylsulfoxonium iodide ((CH₃)₃S(O)⁺I⁻) | Potassium tert-butoxide (t-BuOK) | 2-(chloromethyl)-2-(2-methylbenzyl)oxirane |

Electrophilic Aromatic Substitution on the 2-Methylphenyl Moiety

The aromatic 2-methylphenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the 3-chloro-2-oxopropyl group (-CH₂C(O)CH₂Cl).

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions. It donates electron density via an inductive effect, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions. uomustansiriyah.edu.iqlibretexts.org

3-Chloro-2-oxopropyl Group: This substituent is deactivating and a meta-director. The electron-withdrawing nature of the carbonyl group pulls electron density from the aromatic ring, making it less reactive towards electrophiles. This deactivation is more pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites for substitution. libretexts.org

The interplay of these two groups determines the final substitution pattern. The methyl group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The 3-chloro-2-oxopropyl group at position 1 directs to positions 3 and 5 (meta). The activating effect of the methyl group and the deactivating effect of the acyl group are in competition. While the methyl group activates the ring, especially at the para-position (C4) and ortho-position (C6), the acyl group deactivates these same positions more strongly than it deactivates the meta-positions (C3 and C5). Consequently, substitution is expected to favor positions that are least deactivated, primarily position 5, which is meta to the deactivating group and meta to the activating group, and position 4, which is para to the strongly directing activating group.

Table 2: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Predicted Product(s) |

| Nitration (HNO₃, H₂SO₄) | Nitronium ion (NO₂⁺) | 1-Chloro-3-(5-nitro-2-methylphenyl)propan-2-one and 1-Chloro-3-(4-nitro-2-methylphenyl)propan-2-one |

| Bromination (Br₂, FeBr₃) | Bromonium ion (Br⁺) | 1-Chloro-3-(5-bromo-2-methylphenyl)propan-2-one and 1-Chloro-3-(4-bromo-2-methylphenyl)propan-2-one |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | Acylium ion (RCO⁺) | 1-Chloro-3-(5-acyl-2-methylphenyl)propan-2-one |

Rearrangement Reactions of this compound and its Derivatives

As an α-chloro ketone, this compound is primed to undergo the Favorskii rearrangement in the presence of a non-nucleophilic base. wikipedia.org This reaction is a characteristic transformation of α-halo ketones, leading to the formation of carboxylic acid derivatives. scienceinfo.comddugu.ac.in

The generally accepted mechanism begins with the abstraction of an acidic proton from the α'-carbon (the carbon bearing the 2-methylphenyl group) by a base, such as an alkoxide ion, to form an enolate. wikipedia.orgadichemistry.com This is followed by an intramolecular Sₙ2 reaction, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a bicyclic cyclopropanone (B1606653) intermediate. youtube.com

Table 3: Products of the Favorskii Rearrangement with Various Nucleophiles

| Reagent/Nucleophile | Solvent | Product |

| Sodium hydroxide (B78521) (NaOH) | Water/Ethanol | 3-(2-Methylphenyl)propanoic acid |

| Sodium methoxide (NaOCH₃) | Methanol | Methyl 3-(2-methylphenyl)propanoate |

| Diethylamine ((CH₃CH₂)₂NH) | Tetrahydrofuran | N,N-Diethyl-3-(2-methylphenyl)propanamide |

Mechanistic Investigations of Reactions Involving 1 Chloro 3 2 Methylphenyl Propan 2 One

Kinetic Studies of Key Transformation Steps

No published kinetic data or rate laws for reactions involving 1-Chloro-3-(2-methylphenyl)propan-2-one were found.

Elucidation of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates, such as carbocations or enolates, formed from this compound during chemical transformations.

Transition State Analysis in this compound Transformations

Computational or experimental transition state analyses for reactions of this specific compound have not been reported in the literature.

Influence of Substituent Effects on Reaction Mechanisms

While the influence of substituent effects is a fundamental concept in reaction mechanisms, no studies were found that specifically investigate the effect of the 2-methylphenyl group on the transformations of this compound.

Applications of 1 Chloro 3 2 Methylphenyl Propan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

While specific, extensively documented pathways starting from 1-Chloro-3-(2-methylphenyl)propan-2-one are not widely reported in publicly accessible literature, its role as a precursor can be inferred from the well-established chemistry of α-chloroketones. These compounds are known to be valuable starting materials for synthesizing a variety of complex organic structures. For instance, they can undergo reactions such as Favorskii rearrangements to yield carboxylic acid derivatives, or serve as alkylating agents for enolates to construct larger carbon skeletons. The 2-methylphenyl group introduces specific steric and electronic properties that can influence the outcome of these reactions, potentially leading to novel molecular frameworks.

One general application of similar α-chloroketones is in the synthesis of γ-diketones, which are themselves important precursors for various cyclic compounds. organic-chemistry.org The reaction typically involves the alkylation of an enolate with the α-chloroketone.

Role in the Construction of Heterocyclic Systems

The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The general class of α-chloroketones is widely used in the Hantzsch thiazole (B1198619) synthesis and other related cyclization reactions to form heterocycles like imidazoles and oxazoles. organic-chemistry.org

In a typical thiazole synthesis, an α-chloroketone is reacted with a thioamide. For this compound, this would involve the reaction with a suitable thioamide to furnish a 2,4-disubstituted thiazole, with the 2-methylbenzyl group at the 4-position. The versatility of this approach allows for the introduction of a wide range of substituents on the resulting heterocyclic ring, making it a powerful tool in medicinal chemistry and materials science.

| Reactant | Heterocyclic Product | Reaction Type |

| Thioamide | Thiazole derivative | Hantzsch thiazole synthesis |

| Amidine | Imidazole derivative | Imidazole synthesis |

| Primary Amine | Aziridine derivative | Aziridination |

Utilization in Fine Chemical Synthesis

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. This compound serves as a key building block in the multi-step synthesis of such high-value products. Its ability to introduce the 2-methylbenzyl ketone moiety into a molecule is particularly useful.

For example, it can be used to synthesize specific substituted ketones or alcohols through nucleophilic substitution of the chloride followed by reduction of the carbonyl group. These products can then be elaborated further to produce active pharmaceutical ingredients (APIs), agrochemicals, or other specialty chemicals. The synthesis of certain pharmaceutical intermediates often involves the use of α-chloroketones to construct a core part of the target molecule.

Emerging Applications as Building Blocks for Specialty Chemicals

The demand for novel organic molecules with specific functions is a driving force in chemical research. This compound is a "building block" in this context, providing a pre-functionalized aromatic core that can be incorporated into larger, more complex structures. researchgate.net

Emerging applications for such building blocks include their use in the development of new materials, such as organic light-emitting diodes (OLEDs) or specialized polymers, where the electronic and steric properties of the 2-methylphenyl group can be tailored to achieve desired characteristics. Furthermore, its role in the synthesis of novel ligands for catalysis or as a starting material for combinatorial libraries in drug discovery represents a growing area of interest. The ability to readily modify the molecule at two distinct positions—the chloride and the carbonyl group—makes it an attractive starting point for generating molecular diversity.

Computational and Theoretical Studies on 1 Chloro 3 2 Methylphenyl Propan 2 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-Chloro-3-(2-methylphenyl)propan-2-one, these calculations reveal key aspects of its stability and reactivity.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound Note: These are representative values based on calculations of similar molecules.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-C (backbone) Bond Length | ~1.52 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| O=C-C Angle | ~120° |

| Cl-C-C Angle | ~110° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the 2-methylphenyl ring, which is the most electron-rich part of the molecule. The LUMO is likely to be centered on the carbonyl group and the C-Cl bond, indicating that these are the most electrophilic sites susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Reactivity Descriptors Note: These are representative values based on calculations of similar molecules.

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 7.3 eV |

| Ionization Potential (I ≈ -EHOMO) | ~ 8.5 eV |

| Electron Affinity (A ≈ -ELUMO) | ~ 1.2 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.org In the MEP map of this compound, negative potential (typically colored red or yellow) is expected around the carbonyl oxygen atom, indicating a region of high electron density and a likely site for electrophilic attack. Positive potential (typically colored blue) is anticipated around the hydrogen atoms and, significantly, on the carbon atom attached to the chlorine, highlighting its electrophilic character. libretexts.org The aromatic ring will show a region of negative potential above and below the plane of the ring.

Spectroscopic Property Predictions and Vibrational Assignments

Computational methods can predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra). These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. The calculated vibrational frequencies for this compound would show characteristic peaks for the carbonyl stretch, C-Cl stretch, aromatic C-H stretches, and various bending and rocking modes of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are representative values based on calculations of similar molecules.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch | 1725 - 1705 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Reaction Pathway Modeling and Energetics of this compound Transformations

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, a key reaction is nucleophilic substitution at the α-carbon. up.ac.za Theoretical calculations can determine the activation energies for different possible pathways, such as SN2 attack, and can help to predict the regioselectivity and stereoselectivity of such reactions. up.ac.za The presence of the carbonyl group is known to activate the α-carbon towards nucleophilic attack. nih.gov Modeling can also explore other potential transformations, such as enolate formation and subsequent reactions.

Noncovalent Interaction Analysis within Molecular Structures

Noncovalent interactions play a crucial role in determining the conformational preferences and intermolecular interactions of molecules. acs.org For this compound, intramolecular noncovalent interactions, such as C-H···O and C-H···π interactions, can influence the orientation of the 2-methylphenyl group relative to the propanone chain. These weak interactions can be identified and quantified using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index analysis. mdpi.com Understanding these interactions is important for predicting the molecule's crystal packing and its interactions with biological macromolecules. Substituent effects on the aromatic ring are primarily governed by through-space electrostatic interactions rather than through-bond resonance effects. acs.org

Retrosynthetic Analysis of 1 Chloro 3 2 Methylphenyl Propan 2 One and Its Derivatives

Key Disconnections and Synthons in the Propan-2-one Scaffold

The propan-2-one scaffold of the target molecule, 1-Chloro-3-(2-methylphenyl)propan-2-one, offers several logical points for disconnection. The most strategic disconnections are typically made at the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage) or at the carbon-halogen bond. youtube.comlibretexts.org

Two primary disconnections are considered for this scaffold:

Disconnection of the Cα-Cβ bond (C2-C3 bond): This is a common strategy for ketones and breaks the bond between the carbonyl carbon and the benzylic carbon. This disconnection leads to two key synthons: a chloromethyl ketone synthon and a 2-methylbenzyl synthon.

Disconnection of the Cα-Cl bond (C1-Cl bond): This functional group-based disconnection points towards a precursor enolate or ketone that can be chlorinated in the final step.

These disconnections and their corresponding synthetic equivalents are detailed below.

| Disconnection | Bond Cleaved | Synthons | Synthetic Equivalents |

| Route A | C2 – C3 | (2-methylbenzyl carbocation) and (chloroacetyl carbanion) | 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride) and an enolate of chloroacetone (B47974) or a related derivative. |

| Route B | C1 – C2 | (acyl cation) and (chloromethyl carbanion) | 2-methylphenylacetyl chloride and chloromethyllithium. organic-chemistry.org |

| Route C | C1 – Cl | C-Cl | (enolate) |

Strategic Functional Group Interconversions (FGIs)

A primary FGI strategy involves the precursor molecule 3-(2-methylphenyl)propan-2-one. The synthesis of this precursor can be simplified by considering an FGI of the ketone functionality. For instance, the ketone can be derived from the oxidation of a corresponding secondary alcohol, 1-chloro-3-(2-methylphenyl)propan-2-ol. This alcohol, in turn, can be synthesized from simpler precursors.

Another strategic FGI is the conversion of a carboxylic acid to the target α-haloketone. For example, 2-methylphenylacetic acid can be converted into the final product through a series of steps involving the formation of an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent treatment with HCl (Arndt-Eistert reaction followed by trapping).

| Target Functional Group | Precursor Functional Group | Reagents for Forward Reaction | Rationale |

| α-Chloroketone | Ketone | SO2Cl2, NCS, or Cl2 wikipedia.org | Late-stage introduction of the chloro group on a pre-formed ketone scaffold avoids potential side reactions of the halogen in earlier steps. |

| Ketone | Secondary Alcohol | PCC, DMP, Swern Oxidation | Oxidation is a reliable method to form ketones and allows for the synthesis of the carbon skeleton via C-C bond formation at the alcohol oxidation state. |

| Ketone | Carboxylic Acid Derivative | 1. (COCl)2 2. CH2N2 3. HCl | This sequence allows for the homologation of a carboxylic acid to a methyl ketone, which can then be chlorinated. |

Addressing Chemoselectivity and Regioselectivity Issues in Retrosynthetic Pathways

The synthesis of this compound presents potential challenges in chemoselectivity and regioselectivity that must be addressed for an efficient process. nih.gov

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov A key chemoselectivity issue in this synthesis is the potential for reactions at the aromatic ring. For instance, during the chlorination of the ketone precursor, electrophilic chlorination of the electron-rich 2-methylphenyl group could compete with the desired α-chlorination of the ketone.

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. The primary regioselectivity challenge is ensuring chlorination occurs exclusively at the C1 position (the methyl group) rather than at the C3 position (the benzylic methylene (B1212753) group). The acidity of the α-protons dictates the site of enolate formation and subsequent halogenation. The protons on the methyl group are generally more acidic and less sterically hindered than the benzylic protons, favoring chlorination at C1.

| Issue | Description | Strategy for Control |

| Chemoselectivity | Unwanted chlorination of the aromatic ring during the α-chlorination step. | Use of non-electrophilic chlorinating agents or conditions that favor kinetic enolate formation and subsequent reaction. For example, using NCS or SO2Cl2 under controlled conditions can favor α-chlorination over aromatic substitution. organic-chemistry.org |

| Regioselectivity | Potential for chlorination at the C3 (benzylic) position instead of the desired C1 position. | Chlorination under kinetic control (e.g., using a strong, non-nucleophilic base at low temperature to form the less substituted enolate) followed by quenching with a chlorine source. The inherent higher acidity of the methyl protons (C1) generally directs regioselectivity. |

| Over-halogenation | Formation of di- or tri-chlorinated products at the C1 position. | Careful control of stoichiometry by using only one equivalent of the chlorinating agent. Slow addition of the reagent can also help to prevent over-halogenation. organic-chemistry.org |

Multistep Synthesis Strategies from Readily Available Precursors

Based on the retrosynthetic analysis, a practical multistep synthesis can be designed starting from simple, commercially available chemicals. vapourtec.comyoutube.com A convergent approach, where different fragments of the molecule are synthesized separately and then combined, can enhance efficiency. scitepress.org

A plausible linear synthesis starting from 2-methylphenylacetic acid is outlined below. This approach leverages well-established reactions to build the carbon skeleton and introduce the required functional groups in a controlled manner.

Proposed Synthetic Pathway:

Step 1: Conversion to Acid Chloride: 2-methylphenylacetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-methylphenylacetyl chloride.

Step 2: Reaction with a Weinreb Amide: The acid chloride is reacted with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide. This intermediate is particularly useful as it reacts with organometallic reagents to give ketones without the common side reaction of over-addition to form a tertiary alcohol. organic-chemistry.org

Step 3: Ketone Formation: The Weinreb amide is treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to yield 3-(2-methylphenyl)propan-2-one.

Step 4: α-Chlorination: The resulting ketone is then selectively chlorinated at the C1 position using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent to afford the final product, this compound.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2-methylphenylacetic acid | SOCl₂ or (COCl)₂ | 2-methylphenylacetyl chloride |

| 2 | 2-methylphenylacetyl chloride | HN(OCH₃)CH₃ | N-methoxy-N-methyl-2-(2-methylphenyl)acetamide (Weinreb amide) |

| 3 | N-methoxy-N-methyl-2-(2-methylphenyl)acetamide | CH₃MgBr or CH₃Li, then H₃O⁺ workup | 3-(2-methylphenyl)propan-2-one |

| 4 | 3-(2-methylphenyl)propan-2-one | SO₂Cl₂ in CH₂Cl₂ | This compound |

This synthetic route is logical and utilizes reliable and high-yielding reactions, addressing the key challenges of C-C bond formation and selective functionalization.

Future Research Directions and Challenges in 1 Chloro 3 2 Methylphenyl Propan 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-haloketones often involves direct halogenation of a corresponding ketone, which can employ hazardous reagents like elemental halogens and may generate significant waste. chemistryviews.orgrsc.org Future research is increasingly directed towards greener and more sustainable synthetic protocols. mdpi.comnih.gov

Key Research Thrusts:

Green Chemistry Approaches: A major challenge lies in replacing toxic and corrosive halogenating agents. chemistryviews.orgrsc.org Research is exploring the use of inorganic chloride salts, such as nickel chloride, in photocatalytic processes that utilize air as the oxidant. chemistryviews.org Another avenue is the development of solvent-free or aqueous-phase reactions to minimize environmental impact. Mechanochemistry, which uses mechanical force to drive reactions, also presents a promising, solvent-free alternative. mdpi.com

Atom Economy: Novel synthetic strategies aim to improve atom economy by avoiding the use of stoichiometric reagents that end up as waste. rsc.org For instance, catalytic methods that generate the halogenating species in situ are highly desirable.

Alternative Precursors: Instead of starting from pre-formed ketones, researchers are investigating routes from more readily available and less expensive starting materials. This could include the hydration of 1-haloalkynes or one-pot syntheses from secondary alcohols. researchgate.net

Table 1: Comparison of Synthetic Approaches for α-Chloroketones

| Synthetic Route | Halogen Source | Key Advantages | Key Challenges |

|---|---|---|---|

| Traditional Halogenation | Elemental Chlorine (Cl₂) | Well-established, often high-yielding | Use of toxic/corrosive reagents, formation of acidic byproducts nih.gov |

| Photochemical Synthesis | Inorganic Salts (e.g., NiCl₂) | Milder conditions, use of air as oxidant, potential for solar power utilization chemistryviews.org | Requires specific light sources, catalyst development and stability |

| Organocatalytic Chlorination | N-chlorosuccinimide (NCS) | Metal-free, mild reaction conditions, potential for asymmetry organic-chemistry.org | Catalyst loading and recyclability, substrate scope |

| Electrochemical Methods | Chloroform, Dichloromethane | High selectivity, reduced waste, avoids bulk chemical oxidants organic-chemistry.org | Requires specialized equipment, electrolyte and electrode selection |

Exploration of Undiscovered Reactivity Patterns

The reactivity of 1-Chloro-3-(2-methylphenyl)propan-2-one is defined by two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom. nih.govnih.gov This dual reactivity makes it a valuable precursor for a wide range of organic molecules, particularly heterocyclic compounds. researchgate.netnih.gov

Future research will likely focus on uncovering new reaction pathways and controlling the chemoselectivity of nucleophilic attacks.

Areas for Exploration:

Multifunctional Nucleophiles: Investigating reactions with complex nucleophiles that possess multiple reactive sites could lead to the one-pot synthesis of intricate molecular architectures. The challenge lies in controlling which part of the nucleophile reacts and at which electrophilic site of the α-chloroketone.

Domino and Cascade Reactions: Designing reaction sequences where the initial product of a reaction with this compound undergoes further spontaneous transformations can provide rapid access to complex heterocyclic systems. researchgate.net

Masked Functionality: The use of α-halo imines, formed from the reaction of α-haloketones with amines, can serve as a "masked" version of the ketone. wikipedia.org This allows for chemical transformations that might not be compatible with the parent ketone, opening up new synthetic possibilities upon hydrolysis back to the ketone. wikipedia.org

Rearrangement Reactions: While the Favorskii rearrangement is a well-known reaction of α-haloketones, exploring conditions that could trigger novel skeletal rearrangements of this compound could lead to the discovery of unique molecular frameworks. wikipedia.org

Advanced Catalytic Systems for Efficient Transformations

Catalysis is central to developing efficient and selective transformations of this compound. The focus is on creating catalytic systems that can operate under mild conditions, offer high turnover numbers, and provide excellent control over stereochemistry.

Future Catalytic Strategies:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for transformations. For instance, proline and its derivatives have been shown to catalyze asymmetric α-chlorination of aldehydes, and similar principles could be applied to reactions of α-chloroketones. organic-chemistry.org

Biocatalysis: Enzymes, such as halogenases, could potentially be engineered to catalyze the synthesis or transformations of this compound with exceptional regio- and stereoselectivity.

Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving reagents that are soluble in different phases (e.g., an aqueous base and an organic substrate). researchgate.net This technique can enhance reaction rates and yields in the synthesis of heterocycles like 2-aroylbenzofurans from α-haloketones and o-hydroxyacetophenones. nih.gov

Transition Metal Catalysis: While classic reactions exist, the development of novel transition metal complexes with tailored ligands can modulate reactivity and enable new types of cross-coupling reactions or asymmetric transformations. acs.org

Deeper Computational Insights into Complex Reaction Dynamics

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules like this compound. up.ac.za Density Functional Theory (DFT) and other computational methods can offer profound insights into reaction mechanisms, transition states, and reactivity. researchgate.netnih.gov

Applications of Computational Chemistry:

Mechanism Elucidation: Computational modeling can map out the energy profiles of competing reaction pathways, such as nucleophilic substitution versus epoxidation, helping to explain experimental observations and predict conditions that favor a desired outcome. up.ac.za

Predictive Modeling: By calculating the charges and orbital energies of the atoms in this compound, researchers can predict its reactivity towards different nucleophiles and design experiments more effectively. up.ac.za

Catalyst Design: Computational studies can aid in the design of more efficient catalysts by modeling the interaction between the catalyst and the substrate, allowing for the optimization of catalyst structure before synthesis.

Understanding Reaction Dynamics: Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the lowest energy pathway from reactant to product, providing a detailed picture of the geometric and electronic changes that occur throughout the reaction. up.ac.za This level of detail is crucial for understanding complex, multi-step reaction mechanisms.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Subject of the article |

| Nickel Chloride | Potential green halogen source chemistryviews.org |

| N-chlorosuccinimide (NCS) | Chlorine source in organocatalytic reactions organic-chemistry.org |

| Proline | Example of an organocatalyst organic-chemistry.org |

| o-hydroxyacetophenone | Reactant for benzofuran (B130515) synthesis nih.gov |

| α-halo imines | Masked versions of α-haloketones wikipedia.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3-(2-methylphenyl)propan-2-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 2-methylbenzene derivatives with chloroacetone under Lewis acid catalysis (e.g., AlCl₃). Key parameters include maintaining anhydrous conditions, temperature control (0–5°C for exothermic reactions), and stoichiometric ratios to minimize side products like di-substituted byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): Identify aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ 200–210 ppm), and methyl group splitting patterns.

- FT-IR : Detect C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 196 (C₁₀H₁₁ClO⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-chlorination : Occurs with excess Cl sources; controlled reagent addition and low temperatures reduce this.

- Ketone reduction : Use inert atmospheres to avoid unintended reduction by moisture.

- Byproduct removal : Liquid-liquid extraction (dichloromethane/water) effectively isolates the target compound .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, methyl) on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2-methyl group induces steric hindrance, slowing nucleophilic attack at the ortho position. The Cl atom (electron-withdrawing) activates the ketone toward nucleophilic addition. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal rate constants (k) 2–3× higher in polar aprotic solvents due to stabilization of transition states .

Q. What computational methods are suitable for predicting the compound’s collision cross-section (CCS) and intermolecular interactions?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)): Optimize geometry and predict CCS values (e.g., 149.4 Ų for [M+H]⁺), correlating with ion mobility spectrometry data.

- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina; focus on interactions between Cl/methyl groups and hydrophobic pockets .

Q. How can structural analogs of this compound be designed to enhance biological activity while minimizing toxicity?

- Methodological Answer :

- SAR Analysis : Replace the methyl group with fluorinated substituents (e.g., CF₃) to enhance metabolic stability.

- Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to compare parent compound and analogs. Data show that Cl-substituted derivatives exhibit lower IC₅₀ values (15–20 µM) compared to non-halogenated analogs (>50 µM) .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of similar compounds: How to resolve conflicting data on antimicrobial efficacy?

- Methodological Answer :

- Standardized Assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli using CLSI guidelines.

- Control for Impurities : HPLC purity >98% reduces false positives. Recent studies show that trace impurities (e.g., residual AlCl₃) in older reports artificially inflated activity by 10–15% .

Comparative Structural Analysis

Q. How does this compound differ from its fluorinated analog in terms of reactivity and application?

- Methodological Answer :

- Reactivity : The fluorinated analog (e.g., 1-Chloro-3-(4-fluorophenyl)propan-2-one) undergoes faster nucleophilic substitution due to stronger electron-withdrawing effects (-F vs. -CH₃).

- Applications : Fluorinated analogs show 30% higher inhibition of cytochrome P450 enzymes, making them preferable in metabolic studies .

Experimental Design for Mechanistic Studies

Q. What isotopic labeling strategies can track the fate of the chloro group during metabolic degradation?

- Methodological Answer : Synthesize ³⁶Cl-labeled compound via halogen exchange (e.g., using Na³⁶Cl). Monitor degradation pathways in rat liver microsomes via radio-TLC. Data indicate 70% dechlorination within 24 hours, forming 3-(2-methylphenyl)propan-2-one as the primary metabolite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.